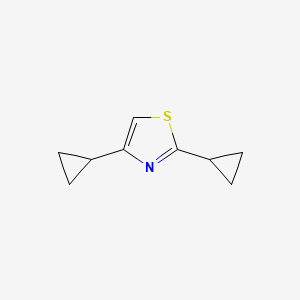
2,4-Dicyclopropylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dicyclopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with cyclopropyl groups at the 2 and 4 positions. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The unique structure of this compound imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 2,4-Dicyclopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,4-Dicyclopropylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiazolidines.
Wissenschaftliche Forschungsanwendungen
2,4-Dicyclopropylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 2,4-Dicyclopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the thiazole ring.
Vergleich Mit ähnlichen Verbindungen
2,4-Dicyclopropylthiazole can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: Similar in structure but with methyl groups instead of cyclopropyl groups, leading to different chemical and biological properties.
2,4-Diphenylthiazole: Contains phenyl groups, which impart distinct aromatic characteristics and biological activities.
2,4-Diethylthiazole: Features ethyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl groups, which confer specific steric and electronic effects, influencing its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H11NS |
|---|---|
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
2,4-dicyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C9H11NS/c1-2-6(1)8-5-11-9(10-8)7-3-4-7/h5-7H,1-4H2 |
InChI-Schlüssel |
ZUWCLJIKKPFCFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CSC(=N2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



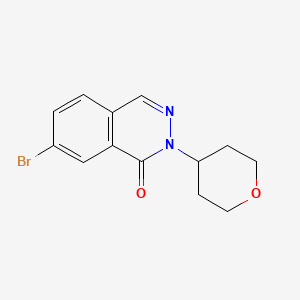



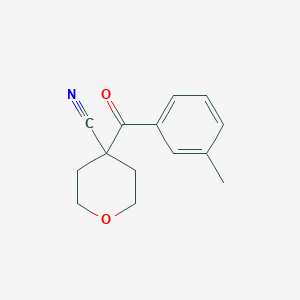
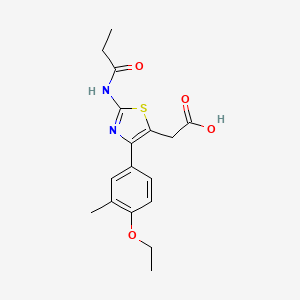




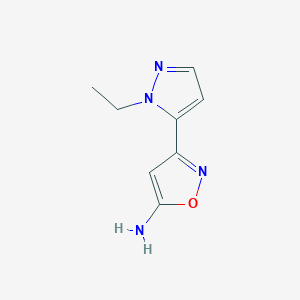
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
